molecular formula C17H15N3O B11842806 2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile CAS No. 88423-17-0

2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile

Cat. No.: B11842806
CAS No.: 88423-17-0
M. Wt: 277.32 g/mol
InChI Key: YLMXMECEVLHWIV-UHFFFAOYSA-N
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Description

2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and an acetonitrile group attached to the imidazo[1,5-a]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile typically involves the reaction of 3-methylimidazo[1,5-a]pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acetonitrile under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

88423-17-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-(3-methyl-8-phenylmethoxyimidazo[1,5-a]pyridin-1-yl)acetonitrile

InChI

InChI=1S/C17H15N3O/c1-13-19-15(9-10-18)17-16(8-5-11-20(13)17)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3

InChI Key

YLMXMECEVLHWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=C2OCC3=CC=CC=C3)CC#N

Origin of Product

United States

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